
2-Propanol, 1-phenoxy-3-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-phenoxy-3-(phenylthio)- is an organic compound that belongs to the class of alcohols and phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a phenoxy group and a phenylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-phenoxy-3-(phenylthio)- can be achieved through several methods. One common approach involves the reaction of propylene oxide with phenol in the presence of a catalyst such as Al₂O₃-MgO/Fe₃O₄ . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Propanol, 1-phenoxy-3-(phenylthio)- may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize production efficiency and minimize by-products. The final product is usually purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-phenoxy-3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The phenoxy and phenylthio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various phenoxy or phenylthio derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-phenoxy-3-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-Propanol, 1-phenoxy-3-(phenylthio)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The phenoxy and phenylthio groups play a crucial role in binding to these targets, influencing their activity and function. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenoxy-2-propanol: Similar in structure but lacks the phenylthio group.
2-Propanol, 1-phenoxy-3-(phenylamino)-: Contains a phenylamino group instead of a phenylthio group.
1-Phenoxy-3-(phenylthio)-2-propanol: A positional isomer with different attachment points for the functional groups.
Uniqueness
2-Propanol, 1-phenoxy-3-(phenylthio)- is unique due to the presence of both phenoxy and phenylthio groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84137-77-9 |
|---|---|
Molekularformel |
C15H16O2S |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
1-phenoxy-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C15H16O2S/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 |
InChI-Schlüssel |
JPEZAFCTNVYSDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(CSC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


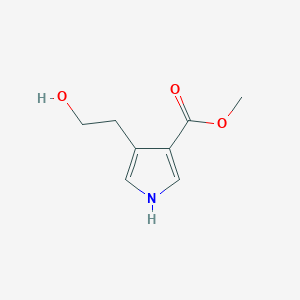

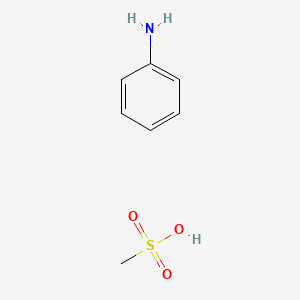

![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)



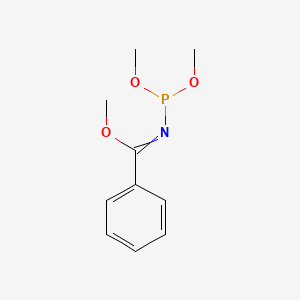


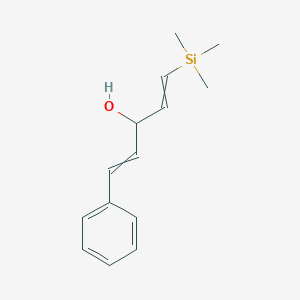
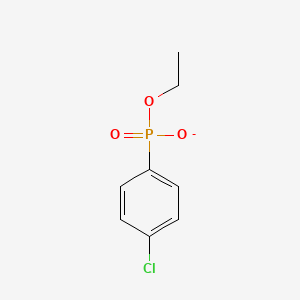
![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)
